(E)-5-(2-(4-((2-fluorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
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Overview
Description
(E)-5-(2-(4-((2-fluorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(4-((2-fluorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-fluorobenzylhydrazine with 4-(3-methoxybenzylidene)-1,2,4-triazine-3(2H)-one under acidic or basic conditions.
Cyclization: The hydrazone intermediate undergoes cyclization to form the final triazine derivative. This step may require specific catalysts or reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-(4-((2-fluorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(2-(4-((2-fluorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, triazine derivatives are often explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities. Specific studies would be required to determine the exact applications of this compound.
Industry
In industry, triazine derivatives are used in the production of dyes, herbicides, and other agrochemicals. They may also find applications in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(2-(4-((2-fluorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(2-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
- (E)-5-(2-(4-((2-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
Uniqueness
The uniqueness of (E)-5-(2-(4-((2-fluorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one lies in its specific substituents, which may impart distinct chemical and biological properties compared to other similar compounds. The presence of the fluorobenzyl group, for example, could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H16FN5O3 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
5-[(2E)-2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C18H16FN5O3/c1-26-16-8-12(9-20-23-17-10-21-24-18(25)22-17)6-7-15(16)27-11-13-4-2-3-5-14(13)19/h2-10H,11H2,1H3,(H2,22,23,24,25)/b20-9+ |
InChI Key |
IPIYCKGKWBNWTC-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=O)NN=C2)OCC3=CC=CC=C3F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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